ANNINE-6plus

Descripción general

Descripción

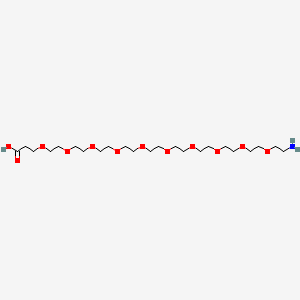

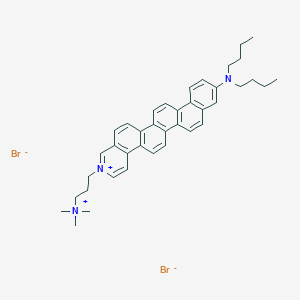

ANNINE-6plus is a water-soluble voltage-sensitive dye, also known as potentiometric dyes . This compound was developed at the Max Planck Institute for Biochemistry in Germany . It is used to optically measure the changes in transmembrane voltage of excitable cells, including neurons, skeletal and cardiac myocytes .

Synthesis Analysis

The dye ANNINE-6plus is a salt with a double positively charged chromophore and two bromide counterions . It is derived from the zwitterionic dye ANNINE-6 . While ANNINE-6 is insoluble in water, ANNINE-6plus exhibits a high solubility of around 1 mM .Molecular Structure Analysis

ANNINE-6plus is a synthetic hemicyanine dye that exhibits low fluorescence . It has been used in optical imaging of surface membranes and in staining animals, as well as to measure the concentration of counterions .Physical And Chemical Properties Analysis

ANNINE-6plus is a salt with a double positively charged chromophore and two bromide counterions . It is derived from the zwitterionic dye ANNINE-6 . While ANNINE-6 is insoluble in water, ANNINE-6plus exhibits a high solubility of around 1 mM . Nonetheless, it displays a strong binding to lipid membranes .Aplicaciones Científicas De Investigación

Neuronal Voltage Recording

ANNINE-6plus, when used with two-photon microscopy, is ideal for recording neuronal voltages in vivo. It demonstrates high sensitivity, minimal bleaching and phototoxicity, a linear response to membrane potential, and extremely fast temporal resolution. This makes it suitable for recording both average membrane voltage oscillations and sensory responses in neural tissues (Kuhn & Roome, 2019).

Enhanced Solubility and Sensitivity

Compared to its predecessor, ANNINE-6, ANNINE-6plus offers improved water solubility, strong membrane binding, and retains high voltage sensitivity. This makes it particularly useful for sensitive optical recording of neuronal excitation in environments where organic solvents and surfactants must be avoided, such as in intracellular or extracellular staining of brain tissue (Fromherz et al., 2007).

Cardiac Applications

ANNINE-6plus has been used to study action potential repolarization within cardiomyocytes. It enabled direct measurements of electrical activity in ventricular cardiomyocytes, supporting the concept that action potential duration is uniform across the cell membrane (Bu et al., 2009).

Voltage Imaging in Awake Animals

ANNINE-6plus can be used to record voltage changes from dendrites of single neurons in awake animals. This application is significant for understanding neuronal activity in more naturalistic settings (Roome & Kuhn, 2019).

In Vitro Studies

In studies involving brain slices, ANNINE-6plus has been effective in improving signal-to-noise ratio in voltage imaging, enabling the recording of subthreshold oscillations at both the network and single-cell levels (Dorgans et al., 2020).

Direcciones Futuras

ANNINE-6plus will be particularly useful for sensitive optical recording of neuronal excitation when organic solvents and surfactants must be avoided as with intracellular or extracellular staining of brain tissue . ANNINE dyes in combination with two-photon microscopy allow depth-resolved voltage imaging in bulk loaded tissue to study average membrane voltage oscillations and sensory responses . If ANNINE-6plus is applied internally, supra and sub-threshold voltage changes can be recorded from dendrites of single neurons in awake animals .

Propiedades

IUPAC Name |

3-[20-(dibutylamino)-7-azoniahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacosa-1(14),2(11),3,5(10),6,8,12,15(24),16,18(23),19,21,25-tridecaen-7-yl]propyl-trimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3.2BrH/c1-6-8-23-41(24-9-7-2)31-13-16-32-29(27-31)11-14-36-34(32)17-19-39-37-15-12-30-28-40(22-10-26-42(3,4)5)25-21-33(30)35(37)18-20-38(36)39;;/h11-21,25,27-28H,6-10,22-24,26H2,1-5H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXPDFMRHWKUGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=C(C=C3)C5=C(C=C4)C6=C(C=C5)C=[N+](C=C6)CCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745426 | |

| Record name | Annine 6 plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ANNINE-6plus | |

CAS RN |

1151942-85-6 | |

| Record name | Annine-6plus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151942856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annine 6 plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANNINE-6PLUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSR3UB5RG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.